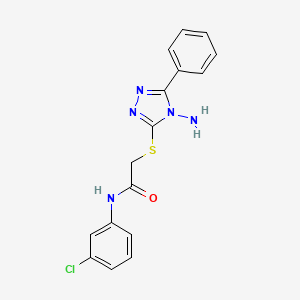

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted with a phenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety bearing a 3-chlorophenyl group. Its molecular formula is C₁₇H₁₅ClN₆OS (calculated molecular weight: 398.85 g/mol).

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOGRJFBSMBZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique chemical structure, which includes a triazole ring and a chlorophenyl group, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 367.83 g/mol. The IUPAC name is this compound. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClN5OS |

| Molecular Weight | 367.83 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring is known to interact with enzymes involved in various metabolic pathways, potentially leading to inhibition or modulation of these pathways. Some studies suggest that compounds with similar structures can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory processes.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic functions contributes to its antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. In vitro studies demonstrated that triazole derivatives can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. It is hypothesized that by inhibiting specific enzymes involved in the inflammatory response, such as COX and LOX, the compound could reduce inflammation markers in affected tissues.

Case Studies

- Antimicrobial Study : A study conducted on a series of triazole derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Research : In vitro assays using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased levels of apoptotic markers such as cleaved PARP and caspase activation .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial and fungal strains.

Case Studies:

- A study synthesized several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole and evaluated their antimicrobial activity. Some derivatives exhibited significant antibacterial effects against E. coli and B. subtilis, indicating that modifications in the triazole structure can enhance efficacy against pathogens .

- Another investigation highlighted the synthesis of mercaptotriazole derivatives, which demonstrated effective antifungal activity against yeast-like fungi and bacteria through susceptibility screening tests .

Antiviral Properties

The triazole scaffold is also explored for antiviral applications, particularly against hepatitis C virus (HCV).

Research Findings:

- A study focused on the synthesis of triazole-linked N-phenylacetamides and assessed their inhibitory effects on HCV serine protease. The compound containing a chloro substituent showed an IC50 value significantly lower than that of ribavirin, suggesting its potential as a lead compound in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazole derivatives.

Key Insights:

- Research indicates that substituents on the phenyl ring of N-phenylacetamide significantly influence the inhibitory potential against serine protease. Electron-donating groups enhance activity compared to unsubstituted phenyl rings, while specific positioning of substituents can either increase or decrease effectiveness .

Diuretic Activity

Recent studies have also explored the diuretic effects of triazole derivatives.

Findings:

- A study reported that certain modifications to the triazole structure led to enhanced diuretic activity in specific derivatives. For instance, introducing certain substituents resulted in compounds exhibiting significant diuretic properties compared to others that did not show any effect .

Material Science Applications

Beyond medicinal chemistry, triazoles are being investigated for their applications in material sciences due to their unique electronic properties.

Applications:

- Triazoles have been recognized for their nonlinear optical properties, which could be beneficial in developing new materials for photonic applications. Research into these properties is ongoing and shows promise for future technological advancements .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related triazolylthio-acetamide derivatives, focusing on substituents, molecular properties, and reported activities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. Key steps include:

- Thioether linkage : Reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) to form the thioether bond .

- Amide coupling : Introducing the 3-chlorophenyl group via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .

- Purification : Thin Layer Chromatography (TLC) and recrystallization from ethanol/water mixtures are standard for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy is critical:

- NMR : The triazole ring protons (δ 8.1–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) are diagnostic .

- IR : Stretching bands for N–H (3300–3400 cm⁻¹), C=O (1650–1680 cm⁻¹), and C–S (650–700 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup> for C₁₇H₁₅ClN₆OS) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with triazole derivatives’ known activities:

- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamase using spectrophotometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize bioactivity?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with modified aryl groups (e.g., replacing 3-chlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects on activity .

- Triazole ring modifications : Introduce alkyl or heteroaromatic groups at the 4-position of the triazole to probe steric and electronic interactions .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate structural descriptors (logP, H-bond donors) with bioactivity data .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardize assay protocols : Ensure consistent cell lines, microbial strains, and incubation times .

- Control for purity : Use HPLC (>95% purity) to eliminate confounding effects from impurities .

- Mechanistic validation : Combine phenotypic assays with target-specific studies (e.g., enzyme inhibition kinetics) to confirm mode of action .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate solubility, CYP450 interactions, and hERG channel inhibition .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) using in silico tools like MetaSite .

- Toxicity profiling : Cross-reference with databases like ToxCast to flag potential hepatotoxicity or mutagenicity risks .

Q. What advanced techniques characterize solid-state stability under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity .

- X-ray Diffraction (XRD) : Monitor crystallinity changes after exposure to humidity or light .

- Forced degradation studies : Expose the compound to acidic/alkaline hydrolysis, oxidation (H₂O₂), and photolysis (ICH Q1A guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.